molecular formula C20H14O4 B12520606 3,3'-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) CAS No. 676263-58-4

3,3'-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one)

Cat. No.: B12520606
CAS No.: 676263-58-4
M. Wt: 318.3 g/mol
InChI Key: RPJMIZRYFKNSBE-UHFFFAOYSA-N
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Description

3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a unique structure with two benzofuran units connected by an ethane-1,2-diylidene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) typically involves the condensation of appropriate benzofuran precursors with ethane-1,2-diylidene. Common reagents used in this synthesis include aldehydes, ketones, and acid catalysts. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzofuran rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts, sodium borohydride, and lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The ethane-1,2-diylidene bridge and benzofuran rings may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Ethane-1,2-diylidene)bis(benzofuran-1(3H)-one): Lacks the methyl groups, potentially altering its biological activity.

    3,3’-(Propane-1,3-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one): Features a longer bridge, which may affect its chemical reactivity and biological properties.

Uniqueness

The presence of the ethane-1,2-diylidene bridge and methyl groups in 3,3’-(Ethane-1,2-diylidene)bis(6-methyl-2-benzofuran-1(3H)-one) makes it unique compared to other benzofuran derivatives. These structural features may contribute to its distinct chemical and biological properties.

Properties

CAS No.

676263-58-4

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

6-methyl-3-[2-(5-methyl-3-oxo-2-benzofuran-1-ylidene)ethylidene]-2-benzofuran-1-one

InChI

InChI=1S/C20H14O4/c1-11-3-5-13-15(9-11)19(21)23-17(13)7-8-18-14-6-4-12(2)10-16(14)20(22)24-18/h3-10H,1-2H3

InChI Key

RPJMIZRYFKNSBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C3C4=C(C=C(C=C4)C)C(=O)O3)OC2=O

Origin of Product

United States

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